N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 921565-21-1
VCID: VC4466948
InChI: InChI=1S/C17H22N2O4/c1-5-8-19-13-7-6-12(18-15(20)10-22-4)9-14(13)23-11-17(2,3)16(19)21/h5-7,9H,1,8,10-11H2,2-4H3,(H,18,20)
SMILES: CC1(COC2=C(C=CC(=C2)NC(=O)COC)N(C1=O)CC=C)C
Molecular Formula: C17H22N2O4
Molecular Weight: 318.373

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide

CAS No.: 921565-21-1

Cat. No.: VC4466948

Molecular Formula: C17H22N2O4

Molecular Weight: 318.373

* For research use only. Not for human or veterinary use.

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide - 921565-21-1

Specification

CAS No. 921565-21-1
Molecular Formula C17H22N2O4
Molecular Weight 318.373
IUPAC Name N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-methoxyacetamide
Standard InChI InChI=1S/C17H22N2O4/c1-5-8-19-13-7-6-12(18-15(20)10-22-4)9-14(13)23-11-17(2,3)16(19)21/h5-7,9H,1,8,10-11H2,2-4H3,(H,18,20)
Standard InChI Key YRMIHNDXTNSCRJ-UHFFFAOYSA-N
SMILES CC1(COC2=C(C=CC(=C2)NC(=O)COC)N(C1=O)CC=C)C

Introduction

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methoxyacetamide is a complex organic compound that belongs to the class of oxazepine derivatives. This compound is characterized by its unique molecular structure, which includes an oxazepine ring, an allyl group, and a methoxyacetamide moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry.

Synthesis

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methoxyacetamide typically involves several key steps. These steps may include the preparation of the oxazepine ring through cyclization reactions, introduction of the allyl group via allylation, and attachment of the methoxyacetamide group through amide formation reactions. Specific reagents and conditions such as bases, solvents, and controlled temperatures are crucial for optimizing the yield and purity of the compound.

Potential Applications

While specific applications of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)-2-methoxyacetamide are not detailed in the available literature, compounds with similar structures are often explored for their potential in medicinal chemistry. These include antibacterial, anticancer, and anti-inflammatory activities, primarily due to the presence of the oxazepine core and other functional groups.

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